2-Fluoro-5-iodo-3-methoxybenzoic acid is a halogenated aromatic compound notable for its unique structural features, which include fluorine, iodine, and methoxy groups attached to a benzoic acid backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential applications as a building block for more complex molecules.
The compound can be sourced from various chemical suppliers and is classified under the category of halogenated benzoic acids. Its molecular formula is with a molecular weight of approximately 296.03 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-fluoro-5-iodo-3-methoxybenzoic acid, and it has specific identifiers such as the InChI key QDFAOVOKTIDTRO-UHFFFAOYSA-N.
The synthesis of 2-fluoro-5-iodo-3-methoxybenzoic acid typically involves multiple steps starting from simpler aromatic compounds. A common synthetic route begins with 2-amino-5-methoxytoluene, which undergoes:
These reactions are optimized for yield and purity, often involving specific solvents, temperatures, and catalysts to facilitate the desired transformations.
While detailed industrial methods are less documented, large-scale production would likely mirror laboratory techniques but focus on cost-effectiveness and safety. Continuous flow reactors may be employed to enhance efficiency.
The structure of 2-fluoro-5-iodo-3-methoxybenzoic acid can be represented as follows:
COC1=CC(=CC(=C1F)C(=O)O)IThis compound features a methoxy group (-OCH₃), a fluorine atom (F), and an iodine atom (I) positioned on the benzene ring, influencing its reactivity and interaction with biological systems.
2-Fluoro-5-iodo-3-methoxybenzoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled conditions to optimize yields.
The mechanism of action for 2-fluoro-5-iodo-3-methoxybenzoic acid varies based on its application:
The melting point, boiling point, and specific reactivity profiles are often determined experimentally under standardized conditions.
| Property | Value |
|---|---|
| Molecular Formula | C8H6FIO3 |
| Molecular Weight | 296.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
2-Fluoro-5-iodo-3-methoxybenzoic acid finds applications in various fields:
This compound's unique structural characteristics allow it to play a critical role in advancing research across multiple scientific disciplines.
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: